![molecular formula C9H10INO B2722329 2-(Dimethylamino)-6-iodobenzaldehyde CAS No. 1289200-30-1](/img/structure/B2722329.png)
2-(Dimethylamino)-6-iodobenzaldehyde
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Overview
Description
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .
Synthesis Analysis
The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds like DMAEMA has been characterized using techniques such as GPC, 1H-NMR, and FTIR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the quaternization of PDMAEMA has been widely established because quaternized PDMAEMA surfaces have been shown to possess effective antibacterial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like DMAEMA have been studied. For instance, DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor .Scientific Research Applications
- DMIB has been explored as a building block for designing drug delivery systems. For instance, researchers have modified amphiphilic block copolymers with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains using efficient “click” chemistry reactions. These cationic copolymers self-assemble into nanosized micelles, which can encapsulate drugs like quercetin. These drug-loaded nanoparticles show promise for targeted drug delivery .
- DMIB is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. These reactions are crucial in medical research for preparing biologically active compounds and studying their interactions.
- PDMAEMA, a water-soluble polymer derived from DMIB, forms electrostatic complexes with anionic biomacromolecules such as DNA and RNA. PDMAEMA and its copolymers are commonly used for gene delivery. Their positive charge allows them to interact with nucleic acids, making them valuable tools in gene therapy .
- DMIB serves as a corrosion inhibitor and coating additive. Its unique chemical structure contributes to its effectiveness in protecting metal surfaces from corrosion. Additionally, it finds applications in paint additives and solids separation agents .
- Researchers have exploited crosslinked PDMAEMA nanogels loaded with drugs like pilocarpine hydrochloride for ocular drug delivery. These nanogels respond to temperature changes and can release drugs in a controlled manner. Such systems hold promise for targeted drug delivery in anticancer therapy as well .
- S-POSS-(PDMAEMA) 16, containing PDMAEMA, has been studied for its isothermal adsorption of Cr(VI) ions. This research explores its potential application in removing toxic chromium species from aqueous solutions .
Drug Delivery Systems
Bioconjugation Reactions
Gene Delivery
Corrosion Inhibition and Coating Additives
Thermosensitive Drug Delivery Systems
Adsorption of Chromium(VI)
Mechanism of Action
Safety and Hazards
Future Directions
Polydopamine (PDA), a mussel-inspired material that exhibits numerous favorable performance characteristics, has received great attention due to its versatility, accessibility, and biocompatibility . The rapid development of this field in the past few years has engendered substantial progress in PDA antibacterial materials .
properties
IUPAC Name |
2-(dimethylamino)-6-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDUCCIEKCYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-iodobenzaldehyde |
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